![molecular formula C5H11NO B2413233 2-(Azetidin-3-yl)ethan-1-ol CAS No. 752956-75-5](/img/structure/B2413233.png)
2-(Azetidin-3-yl)ethan-1-ol
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Overview
Description
“2-(Azetidin-3-yl)ethan-1-ol” is an organic compound. It is a liquid at room temperature . The IUPAC name for this compound is 2-(azetidin-3-yloxy)ethan-1-ol . The InChI code for this compound is 1S/C5H11NO2/c7-1-2-8-5-3-6-4-5/h5-7H,1-4H2 .
Molecular Structure Analysis
The molecular formula of “2-(Azetidin-3-yl)ethan-1-ol” is C5H11NO2 . The molecular weight is 117.15 . The InChI key for this compound is QNTAEOFCYLOGRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(Azetidin-3-yl)ethan-1-ol” is a liquid at room temperature . The storage temperature for this compound is -10°C .Scientific Research Applications
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
This compound has been used in the synthesis of 3-pyrrole-substituted 2-azetidinones . This method uses catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
Structural Analogue for 4-Aminobutanoic Acid (GABA)
“(Azetidin-3-yl)acetic acid VIII”, a derivative of 2-(Azetidin-3-yl)ethan-1-ol, could be used as a structural analogue for 4-aminobutanoic acid (GABA) . GABA is a crucial neurotransmitter in the brain, and this analogue could be useful in studying GABA receptors and related neurological processes .
Preparation of Pharmaceutically Active Agents
“(3-Arylazetidin-3-yl)acetates IX and X”, which are derivatives of 2-(Azetidin-3-yl)ethan-1-ol, are used for the preparation of pharmaceutically active agents . These agents include the positive allosteric modulators of GABA A receptors .
β-Lactam Antibiotics
The 2-azetidinone ring system, which is a part of the 2-(Azetidin-3-yl)ethan-1-ol molecule, is the basic structural feature of a number of broad-spectrum β-lactam antibiotics . These include penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams .
Green Chemistry
The synthesis of 3-pyrrole-substituted 2-azetidinones using 2-(Azetidin-3-yl)ethan-1-ol represents a green and practical method . This is because it uses catalytic amounts of molecular iodine under microwave irradiation, which is considered more environmentally friendly .
Optically Pure Compounds
Optically pure 3-pyrrole-substituted 2-azetidinones have also been synthesized using this methodology .
Safety and Hazards
properties
IUPAC Name |
2-(azetidin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-2-1-5-3-6-4-5/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMWIZGSBHAUKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)ethan-1-ol | |
CAS RN |
752956-75-5 |
Source
|
Record name | 2-(azetidin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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